3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone

描述

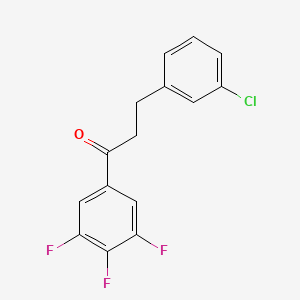

3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone is a halogenated propiophenone derivative characterized by a 3-chlorophenyl group attached to the ketone backbone and a trifluorinated (3',4',5') phenyl ring. Such compounds are typically used as intermediates in pharmaceutical synthesis or polymer chemistry due to their electron-deficient aromatic systems, which enhance reactivity in cross-coupling reactions or polymerization processes .

属性

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCOIZUEDUBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644456 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-48-9 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 3-chlorobenzaldehyde with trifluoromethyl ketone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: 3-(3-Chlorophenyl)-3’,4’,5’-trifluorobenzoic acid.

Reduction: 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropanol.

Substitution: 3-(3-Azidophenyl)-3’,4’,5’-trifluoropropiophenone.

科学研究应用

Medicinal Chemistry

3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor for various bioactive compounds.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, chalcone derivatives, which share structural similarities with this compound, have demonstrated inhibitory effects on cancer cell proliferation (IC50 values ranging from 9.18 to 46.11 µM) in various cancer cell lines .

Agrochemicals

The compound's fluorinated structure enhances its stability and efficacy as an agrochemical agent. Fluorinated compounds are known for their increased biological activity and resistance to degradation.

- Pesticide Development : Research indicates that fluorinated derivatives can improve the performance of pesticides by enhancing their potency against pests while reducing the required application rates.

Material Science

Fluorinated compounds like this compound are explored in the development of advanced materials due to their unique thermal and chemical stability.

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced properties such as increased hydrophobicity and thermal resistance, making them suitable for high-performance applications.

Case Study 1: Anticancer Properties

A study focused on the synthesis of chalcone derivatives, including analogs of this compound, revealed significant antiproliferative effects against human cancer cell lines. The study reported that compounds with specific substitutions exhibited IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Chalcone Derivative A | 9.18 | Canine lymphoma |

| Chalcone Derivative B | 40.83 | Human leukemia |

| Trifluorinated Chalcone Variant | <10 | Triple-negative breast cancer |

Case Study 2: Agricultural Applications

Research into fluorinated agrochemicals has shown that incorporating trifluorinated structures enhances the efficacy of herbicides and insecticides. A comparative study demonstrated that formulations containing fluorinated compounds, including those derived from this compound, resulted in improved pest control efficacy compared to non-fluorinated counterparts.

| Formulation Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Non-fluorinated Herbicide | 65 | 200 |

| Fluorinated Herbicide | 85 | 150 |

作用机制

The mechanism of action of 3-(3-Chlorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may interact with monoamine transporters, affecting neurotransmitter levels in the brain .

相似化合物的比较

Structural and Electronic Effects

- Substituent Position and Type: Electron-Withdrawing Groups (Cl, F): The trifluoro (3',4',5') and 3-chlorophenyl groups in the target compound create a highly electron-deficient system, enhancing electrophilicity for nucleophilic aromatic substitution or Suzuki-Miyaura couplings. In contrast, methoxy-substituted analogs (e.g., 3-(4-Methoxyphenyl)-trifluoropropiophenone) exhibit reduced electrophilicity due to the electron-donating methoxy group, favoring different reaction pathways .

Molecular Weight and Polarity :

- Chlorine and fluorine atoms increase molecular weight compared to methyl or methoxy groups. For example, the thiomethyl derivative (308.80 g/mol) is heavier than the dimethylphenyl analogs (292.30 g/mol) due to sulfur’s higher atomic weight .

- Fluorine atoms enhance polarity and lipid solubility, which may improve bioavailability in pharmaceutical contexts .

生物活性

3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone, also known as a trifluorinated chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H12ClF3O

- Molecular Weight : 322.72 g/mol

- IUPAC Name : 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

This compound features a chlorophenyl group and a trifluorinated phenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that chalcone derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is often linked to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

-

Cell Line Studies :

- In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells. For instance, a study reported an IC50 value of approximately 5 µM against HCT116 cells, indicating potent antiproliferative activity .

- Mechanisms of Action :

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus and Escherichia coli were found to be in the range of 10-20 µg/mL, highlighting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | ~5 | |

| Anticancer | MCF-7 | ~6 | |

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 20 |

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor reduction in xenograft models of human cancers. The observed effects were associated with reduced cell proliferation markers and increased apoptotic indices in treated tissues .

- Synergistic Effects : Research has explored the combination of this compound with traditional chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy .

常见问题

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone?

The compound is typically synthesized via a condensation reaction between 3-chlorobenzaldehyde and trifluoroacetone under alkaline conditions. Solvents such as ethanol or methanol are used, with heating to accelerate the reaction. Post-synthesis purification involves distillation or recrystallization to achieve high purity (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the positions of chlorine and fluorine substituents.

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and aromatic C-F/C-Cl stretches.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis. These methods are standard for analogous trifluoromethylated ketones, as described in studies on related benzophenones .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A synthetic intermediate for fluorinated pharmaceuticals and agrochemicals.

- A probe in enzyme inhibition studies due to its trifluoromethyl group enhancing binding affinity.

- A substrate for exploring nucleophilic substitution and reduction reactions .

Advanced Questions

Q. How do the trifluoromethyl and chlorophenyl groups influence its reactivity?

- The trifluoromethyl group is strongly electron-withdrawing, polarizing the ketone moiety and making it susceptible to nucleophilic attack.

- The chlorophenyl group introduces steric hindrance and directs electrophilic substitution to specific positions (e.g., para to chlorine). This dual functionality enables regioselective modifications, critical in designing bioactive molecules .

Q. What strategies improve yield and purity in large-scale synthesis?

Optimization methods include:

- Continuous flow reactors to enhance reaction control and scalability.

- Catalytic systems (e.g., phase-transfer catalysts) to accelerate condensation.

- Solvent optimization (e.g., using DMF for higher solubility) and low-temperature recrystallization for purification .

Q. How does this compound participate in nucleophilic substitution reactions?

The chlorophenyl group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines or alkoxides), while the trifluoromethyl ketone can act as an electrophilic center for Grignard or hydride reductions. Computational modeling (e.g., DFT) is recommended to predict reactive sites .

Q. What role does it play in medicinal chemistry as an enzyme inhibitor?

The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, while the chlorophenyl moiety contributes to π-stacking. For example, analogs of this compound have been studied in kinase inhibition assays, where fluorination improves metabolic stability .

Q. How do structural analogs differ in reactivity and bioactivity?

Analogs like 3-(3-Chloro-5-fluorophenyl)-1-propene (C₉H₇ClF) exhibit reduced steric bulk, enabling faster kinetics in alkylation reactions. However, the absence of the trifluoromethyl group diminishes electrophilicity, impacting binding affinity in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。